Multi-Target Screening Fingerprint Across Neglected Disease Pathogens Distinguishes the Full Benzoate-Extended Architecture from the Core Thiadiazole-Piperidine Fragment
The target compound has been evaluated in at least seven distinct ChEMBL-registered assays spanning four pathogen species, generating a multi-target activity fingerprint that is absent for the simpler core fragment 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine . The latter compound (PDB ligand code RWS) appears exclusively as a crystallographic fragment in tubulin and other protein co-structures, with no reported phenotypic activity against the pathogen panel [1]. The addition of the 1-carbonyl-4-methylbenzoate extension to the piperidine nitrogen transforms a purely structural biology tool into a compound with demonstrable activity in disease-relevant assays.
| Evidence Dimension | Number of disease-relevant ChEMBL assay entries |
|---|---|
| Target Compound Data | ≥7 assay entries across M. tuberculosis (2 growth condition assays), T. cruzi HisRS, ClpP protease, L. donovani MetRS, MtCoaBC, and P. berghei liver stage |
| Comparator Or Baseline | 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (RWS): 0 disease-relevant phenotypic assay entries; all database records are structural (PDB co-crystals) or physicochemical |
| Quantified Difference | Qualitative categorical difference: multi-pathogen screening tool vs. structural biology fragment only |
| Conditions | ChEMBL database curation as of 2026-04-29; assays deposited by multiple screening centers |
Why This Matters
For procurement decisions in neglected disease drug discovery programs, a compound with an existing multi-pathogen screening fingerprint provides immediate experimental starting points that a structurally simpler analog lacking any such data cannot offer, reducing the time and cost required for primary screening triage.
- [1] PDB Ligand Summary: RWS (1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine). PDB entries 5R5T, 5S51, 7HNL, 7G8L. RCSB Protein Data Bank. https://www.rcsb.org/ligand/RWS. View Source
